

Dehydrosinulariolide: A Marine-Derived Cembranoid with Potent Anti-Cancer Activity

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Compound of Interest

Compound Name: *Dehydrosinulariolide*

Cat. No.: *B15448654*

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dehydrosinulariolide, a cembranoid diterpene isolated from the soft coral *Sinularia flexibilis*, has emerged as a promising natural product with significant anti-cancer properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action in cancer cells, with a particular focus on small cell lung cancer (SCLC). Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Properties

Dehydrosinulariolide is a 14-membered cyclic diterpene characterized by a butenolide moiety and an exocyclic methylene group. Its chemical identity has been confirmed through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of **Dehydrosinulariolide**

Property	Value
Molecular Formula	C ₂₀ H ₂₈ O ₄
Molecular Weight	332.43 g/mol
IUPAC Name	(3E,7E,11Z)-4,8,12-trimethyl-15-methylidene-14-oxabicyclo[11.2.1]hexadeca-3,7,11-trien-13-one
CAS Number	76535-71-8
Appearance	White solid
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents.

Table 2: Spectroscopic Data of **Dehydrosinulariolide**

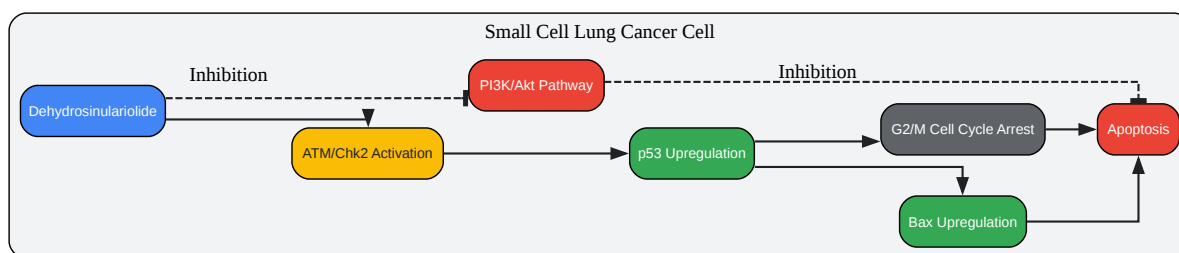
Spectroscopic Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 5.98 (s, 1H), 5.10 (d, J = 9.6 Hz, 1H), 4.95 (s, 1H), 4.88 (s, 1H), 4.79 (d, J = 9.6 Hz, 1H), 2.40-2.20 (m, 4H), 1.85 (s, 3H), 1.65 (s, 3H), 1.60 (s, 3H), 1.25 (s, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 174.5, 158.9, 148.7, 134.8, 133.2, 125.4, 124.8, 118.9, 82.1, 40.2, 39.8, 38.7, 34.5, 29.8, 25.7, 24.8, 17.8, 16.5, 15.9
Mass Spectrometry (ESI-MS)	m/z 333.2060 [M+H] ⁺

Biological Activity and Mechanism of Action

Dehydrosinulariolide exhibits potent cytotoxic activity against various cancer cell lines, with particularly notable effects on small cell lung cancer (SCLC). Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis.

Signaling Pathway in Small Cell Lung Cancer

In SCLC cells, **Dehydrosinulariolide** triggers a signaling cascade that culminates in programmed cell death. This pathway is initiated by the activation of DNA damage response kinases, which in turn leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. Concurrently, **Dehydrosinulariolide** inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.



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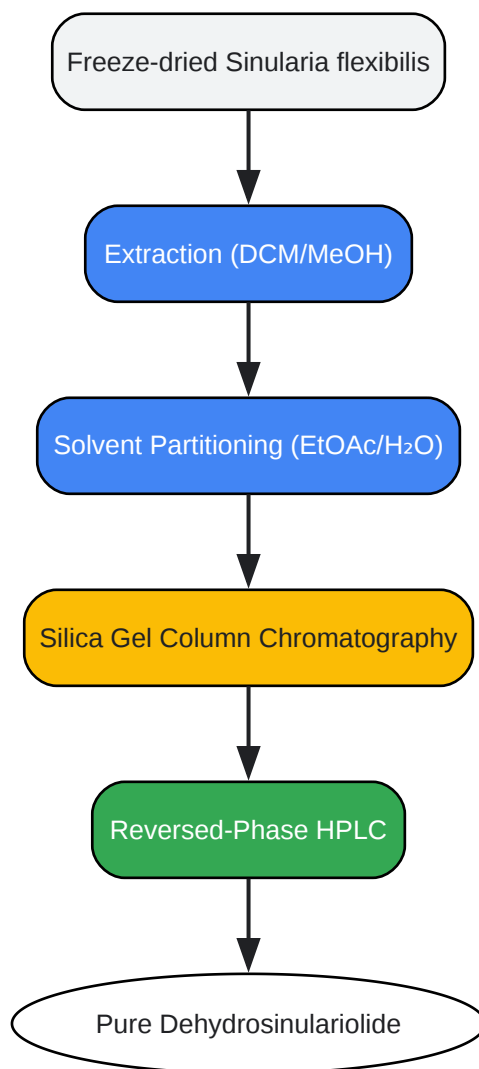
Caption: **Dehydrosinulariolide**-induced signaling pathway in SCLC cells.

Experimental Protocols

Isolation and Purification of **Dehydrosinulariolide** from *Sinularia flexibilis*

- **Extraction:** Freeze-dried and minced bodies of *Sinularia flexibilis* are extracted exhaustively with a 1:1 mixture of dichloromethane and methanol.
- **Solvent Partitioning:** The resulting crude extract is partitioned between ethyl acetate and water. The ethyl acetate layer, containing the less polar compounds including **Dehydrosinulariolide**, is collected.
- **Column Chromatography:** The ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

- High-Performance Liquid Chromatography (HPLC): Fractions containing **Dehydrosinulariolide** are further purified by reversed-phase HPLC using a C18 column and a mobile phase of methanol and water to yield the pure compound.



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Caption: Workflow for the isolation of **Dehydrosinulariolide**.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed SCLC cells (e.g., NCI-H69) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours.

- Treatment: Treat the cells with various concentrations of **Dehydrosinulariolide** (e.g., 0, 1, 5, 10, 25, 50 μ M) for 24, 48, and 72 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

- Cell Lysis: Treat SCLC cells with **Dehydrosinulariolide**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
 - Rabbit anti-p53 (1:1000 dilution)
 - Rabbit anti-Bax (1:1000 dilution)
 - Rabbit anti-phospho-Akt (Ser473) (1:1000 dilution)
 - Rabbit anti-Akt (1:1000 dilution)
 - Mouse anti- β -actin (1:5000 dilution)

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Dehydrosinulariolide represents a compelling lead compound for the development of novel anti-cancer therapeutics. Its well-defined chemical structure, potent biological activity, and elucidated mechanism of action provide a solid foundation for further preclinical and clinical investigations. The experimental protocols detailed in this guide are intended to standardize methodologies and accelerate research in this promising area.

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